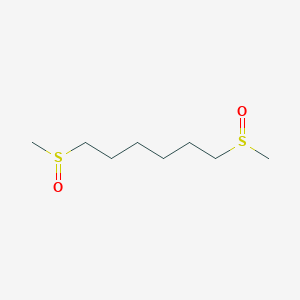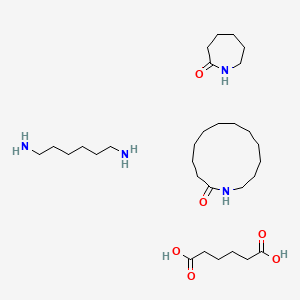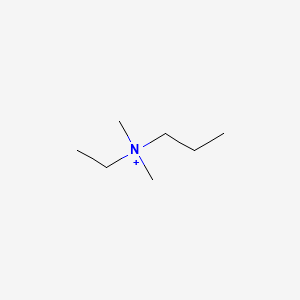
N-Ethyl-N,N-dioctyloctan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C25H54ClN. It is commonly used in various industrial and laboratory applications due to its unique chemical properties. This compound is known for its surfactant and phase transfer catalyst properties, making it valuable in chemical synthesis and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dioctyloctan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctylamine with ethyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-Ethyl-N,N-dioctyloctan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-Ethyl-N,N-dioctyloctan-1-aminium iodide.
科学的研究の応用
N-Ethyl-N,N-dioctyloctan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to form micelles can be exploited.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
作用機序
The mechanism of action of N-Ethyl-N,N-dioctyloctan-1-aminium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and reaction rates. As a phase transfer catalyst, it facilitates the transfer of reactants between aqueous and organic phases, increasing the efficiency of the reaction.
類似化合物との比較
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N,N-Dioctyloctan-1-aminium bromide
- N,N-Dioctyloctan-1-aminium methanesulfonate
Uniqueness
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of an ethyl group, which can influence its solubility and reactivity compared to other similar compounds. Its specific structure makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
特性
CAS番号 |
51277-93-1 |
|---|---|
分子式 |
C26H56ClN |
分子量 |
418.2 g/mol |
IUPAC名 |
ethyl(trioctyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
MFKHKJMRWGOTHL-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


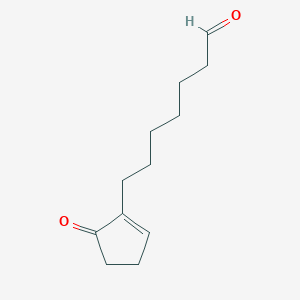
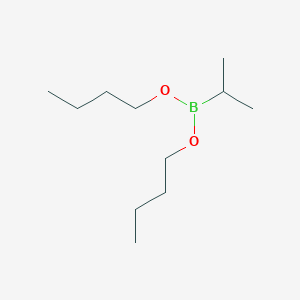


![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
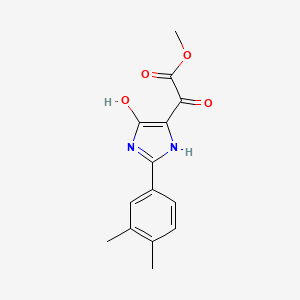

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
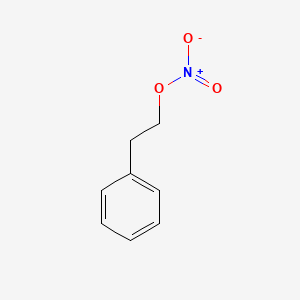
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
